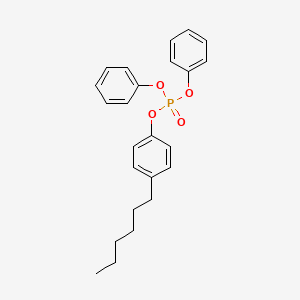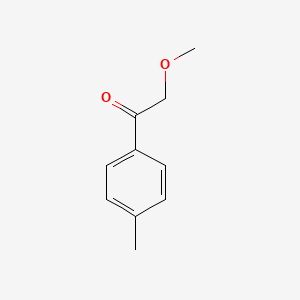
6-Chloro-9-(methoxymethyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-9-(methoxymethyl)-9H-purine is a heterocyclic organic compound with the molecular formula C7H7ClN4O It is a derivative of purine, a fundamental structure in many biological molecules, including DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(methoxymethyl)-9H-purine typically involves the chlorination of 9-(methoxymethyl)-9H-purine. One common method includes the reaction of 9-(methoxymethyl)-9H-purine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 6-position of the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-9-(methoxymethyl)-9H-purine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids are typical.
Major Products Formed
Aminopurines: Formed by substitution of the chlorine atom with an amine group.
Thiolpurines: Formed by substitution with a thiol group.
Arylpurines: Formed through coupling reactions with arylboronic acids.
Wissenschaftliche Forschungsanwendungen
6-Chloro-9-(methoxymethyl)-9H-purine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Used in studies involving purine metabolism and enzyme interactions.
Pharmaceutical Development: It is a building block for the development of new drugs targeting various diseases.
Chemical Biology: Employed in the design of probes and inhibitors for studying biological pathways.
Wirkmechanismus
The mechanism of action of 6-Chloro-9-(methoxymethyl)-9H-purine involves its interaction with biological targets such as enzymes and receptors. The chlorine atom at the 6-position and the methoxymethyl group at the 9-position contribute to its binding affinity and specificity. It can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the normal function of the enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloropurine: Lacks the methoxymethyl group at the 9-position.
9-Methoxymethylpurine: Lacks the chlorine atom at the 6-position.
6-Chloro-9H-purine: Lacks the methoxymethyl group at the 9-position.
Uniqueness
6-Chloro-9-(methoxymethyl)-9H-purine is unique due to the presence of both the chlorine atom at the 6-position and the methoxymethyl group at the 9-position. This combination of functional groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
6504-64-9 |
|---|---|
Molekularformel |
C7H7ClN4O |
Molekulargewicht |
198.61 g/mol |
IUPAC-Name |
6-chloro-9-(methoxymethyl)purine |
InChI |
InChI=1S/C7H7ClN4O/c1-13-4-12-3-11-5-6(8)9-2-10-7(5)12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
SZLMRHFSYVCXQX-UHFFFAOYSA-N |
SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
Kanonische SMILES |
COCN1C=NC2=C1N=CN=C2Cl |
| 6504-64-9 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B3055411.png)





